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Introduction
ACH-000143 is a novel, potent, and peripherally preferred agonist for the MT1 and MT2

melatonin receptors.[1][2] Melatonin, a hormone primarily known for regulating circadian

rhythms, has been increasingly implicated in the control of glucose homeostasis.[1] Altered

melatonin signaling is associated with increased fasting plasma glucose and a higher risk of

type 2 diabetes.[1] The activation of melatonin receptors, which are G protein-coupled

receptors (GPCRs), can influence insulin secretion and sensitivity.[1][3] Specifically, melatonin

receptor activation is known to inhibit adenylyl cyclase through the Gαi subunit, leading to a

decrease in intracellular cAMP levels.[4][5] This modulation of key signaling pathways suggests

that compounds targeting melatonin receptors, such as ACH-000143, may have significant

effects on glucose metabolism.

These application notes provide detailed protocols to investigate the effects of ACH-000143 on

glucose uptake, insulin signaling, and GLUT4 translocation in vitro. The methodologies

described herein are designed to be conducted in relevant cell models, such as 3T3-L1

adipocytes, which are instrumental for studying adipogenesis and insulin responsiveness.[1][6]
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The following tables provide a structured format for presenting quantitative data obtained from

the described experiments.

Table 1: Effect of ACH-000143 on Glucose Uptake in 3T3-L1 Adipocytes

Treatment Group Concentration
2-NBDG
Fluorescence
(Mean ± SD)

Fold Change vs.
Vehicle Control

Vehicle Control - 1.0

Insulin (Positive

Control)
100 nM

ACH-000143 1 nM

ACH-000143 10 nM

ACH-000143 100 nM

ACH-000143 + Insulin 100 nM + 100 nM

Table 2: Western Blot Analysis of Insulin Signaling Proteins

Treatment Group Concentration
p-Akt (Ser473) /
Total Akt (Ratio)

p-IRS1 (Tyr612) /
Total IRS1 (Ratio)

Vehicle Control - 1.0 1.0

Insulin (Positive

Control)
100 nM

ACH-000143 100 nM

ACH-000143 + Insulin 100 nM + 100 nM

Table 3: Quantification of GLUT4 Translocation to the Plasma Membrane
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Treatment Group Concentration
GLUT4 Cell Surface
Expression (MFI)

Fold Change vs.
Vehicle Control

Vehicle Control - 1.0

Insulin (Positive

Control)
100 nM

ACH-000143 100 nM

ACH-000143 + Insulin 100 nM + 100 nM

MFI: Mean Fluorescence Intensity
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Melatonin and Insulin Signaling Pathways.
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Experimental workflow for assessing ACH-000143 effects.
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Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol is adapted from established methods for differentiating 3T3-L1 cells into

adipocytes.[1][2][6][7]

Materials and Reagents:

3T3-L1 preadipocytes

DMEM (high glucose) with L-glutamine

Bovine Calf Serum (BCS)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

3-isobutyl-1-methylxanthine (IBMX)

Dexamethasone

Insulin (bovine)

Phosphate Buffered Saline (PBS)

Protocol:

Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS

and 1% Penicillin-Streptomycin at 37°C in a 10% CO2 incubator. Do not allow cells to

exceed 70% confluency during passaging.[2]

Initiation of Differentiation (Day 0): Seed cells in the desired culture plates (e.g., 24-well or 6-

well plates) and grow to 100% confluency. Two days post-confluency, replace the medium

with Differentiation Medium A (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX,

1 µM Dexamethasone, and 1 µg/mL Insulin).[2]
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Insulin Treatment (Day 2): After 48 hours, remove the Differentiation Medium A and replace it

with Differentiation Medium B (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL

Insulin).

Maturation (Day 4 onwards): After another 48 hours, replace the medium with maintenance

medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). Change the maintenance medium

every 2 days.

Experimental Readiness: Mature adipocytes, characterized by the accumulation of lipid

droplets, are typically ready for experiments between days 8 and 12 of differentiation.

Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into adipocytes.[8]

[9][10]

Materials and Reagents:

Differentiated 3T3-L1 adipocytes in a 24-well plate

Krebs-Ringer Phosphate HEPES (KRPH) buffer

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

ACH-000143

Insulin (positive control)

Phloretin (inhibitor control)

Ice-cold PBS

Protocol:

Cell Starvation: Gently wash mature adipocytes twice with warm PBS. Then, incubate the

cells in serum-free DMEM for 2-4 hours at 37°C.
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Pre-incubation: Wash the cells with KRPH buffer and incubate for 30 minutes in KRPH buffer

at 37°C.

Treatment: Remove the KRPH buffer and add fresh KRPH buffer containing various

concentrations of ACH-000143, vehicle control, or 100 nM insulin. Incubate for 30 minutes at

37°C.

2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 80 µM and incubate

for an additional 30 minutes at 37°C.[8]

Termination of Uptake: Stop the assay by washing the cells three times with ice-cold PBS.

Measurement: Add PBS to each well and measure the fluorescence intensity using a

fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8]

Western Blot for Insulin Signaling Proteins
This protocol details the detection of phosphorylated Akt and IRS-1, key markers of insulin

signaling pathway activation.[11][12][13]

Materials and Reagents:

Differentiated 3T3-L1 adipocytes in a 6-well plate

ACH-000143 and Insulin

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS1 (Tyr612),

anti-total-IRS1)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Cell Treatment and Lysis: Treat mature adipocytes as described in the glucose uptake assay.

After treatment, wash cells with ice-cold PBS and lyse them directly in the wells with ice-cold

RIPA buffer.

Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell

debris. Determine the protein concentration of the supernatant using a BCA assay.

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in

Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Quantify the band intensities using densitometry software. Normalize the

phosphorylated protein levels to the total protein levels for each sample.

GLUT4 Translocation Assay by Immunofluorescence
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This assay visualizes the movement of the glucose transporter GLUT4 to the plasma

membrane upon stimulation.[14][15][16]

Materials and Reagents:

Differentiated 3T3-L1 adipocytes on glass coverslips

ACH-000143 and Insulin

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% goat serum in PBS)

Primary antibody (anti-GLUT4)

Fluorophore-conjugated secondary antibody

DAPI for nuclear staining

Mounting medium

Protocol:

Cell Treatment: Treat mature adipocytes grown on coverslips as described in previous

protocols.

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at

room temperature.

Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with

permeabilization buffer for 10 minutes. Block non-specific binding sites with blocking buffer

for 1 hour.

Antibody Incubation:

Incubate the cells with the primary anti-GLUT4 antibody overnight at 4°C.
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Wash the cells three times with PBS.

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room

temperature in the dark.

Staining and Mounting: Wash the cells with PBS and stain the nuclei with DAPI for 5

minutes. Wash again and mount the coverslips onto microscope slides using mounting

medium.

Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope.

Quantify the GLUT4 translocation by measuring the fluorescence intensity at the plasma

membrane relative to the cytoplasm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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